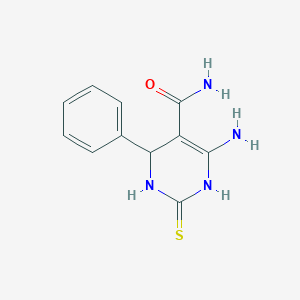

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound with a molecular formula of C11H12N4OS and a molecular weight of 248.31 g/mol . This compound is known for its unique structure, which includes a tetrahydropyrimidine ring substituted with amino, phenyl, and sulfanylidene groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through a classical three-component reaction involving thiourea, malonodinitrile, and the corresponding aromatic aldehyde. This reaction is typically carried out in absolute isopropyl alcohol in the presence of sodium isopropylate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. The presence of the tetrahydropyrimidine ring is believed to enhance its interaction with biological targets involved in cancer progression.

- Case Study : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring can enhance activity against these cell lines .

Antimicrobial Properties

The compound has shown promising antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve disruption of bacterial cell wall synthesis.

- Case Study : Research indicated that derivatives containing the tetrahydropyrimidine core displayed significant antibacterial effects comparable to standard antibiotics like levofloxacin. The compounds were effective against various strains including Staphylococcus aureus and Escherichia coli .

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 28 | |

| Derivative B | Escherichia coli | 26 |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Case Study : In vitro assays demonstrated that certain derivatives could inhibit neuronal apoptosis induced by oxidative stress, suggesting a protective effect on neuronal cells. This finding opens avenues for further research into its application in conditions like Alzheimer's disease .

Role in Drug Design

The unique chemical structure of 6-amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide makes it a valuable scaffold for drug design.

- Applications : Researchers are exploring modifications to this scaffold to develop novel drugs targeting specific pathways involved in cancer and infectious diseases. The compound's ability to act as a lead compound in medicinal chemistry is being evaluated through various synthetic approaches and biological evaluations .

Summary of Findings

The applications of this compound span several therapeutic areas:

| Application | Description | Potential Impact |

|---|---|---|

| Anticancer | Significant antiproliferative effects on cancer cell lines | Development of anticancer agents |

| Antimicrobial | Effective against various bacteria | Alternative to existing antibiotics |

| Neuroprotective | Inhibition of neuronal apoptosis | Potential treatment for neurodegenerative diseases |

| Drug Design | Scaffold for new drug development | Innovation in therapeutic agents |

作用機序

The mechanism of action of 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amino and phenyl groups may interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

類似化合物との比較

Similar Compounds

- 6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

Uniqueness

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 6-position and the phenyl group at the 4-position, along with the sulfanylidene group, makes it a versatile compound for various applications in scientific research.

生物活性

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 98011-28-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its therapeutic potential against various diseases.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones with amines under controlled conditions. The resulting compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antiviral Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit antiviral properties. For instance, studies indicate that certain structural modifications can enhance activity against HIV integrase, a critical enzyme in the viral replication cycle. While specific data for 6-amino-4-phenyl-2-sulfanylidene itself is limited, its structural analogs have demonstrated IC50 values as low as 0.65 µM against HIV integrase .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Enzyme Inhibition

Inhibition studies have highlighted the compound's potential in modulating enzyme activity. Notably, it has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's. The inhibition constants (Ki) for these enzymes were found to be in the range of 68.48–530.80 nM, indicating promising activity .

Case Study 1: HIV Integrase Inhibition

A study focused on the structural analogs of tetrahydropyrimidine compounds reported that modifications could lead to enhanced inhibition of HIV integrase. The study utilized molecular docking to predict binding affinities and interactions within the active site of the enzyme .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including 6-amino-4-phenyl variants. These studies employed standard susceptibility testing methods against a panel of bacterial strains, demonstrating significant activity that warrants further exploration in clinical settings .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | IC50/Ki Values | Mechanism |

|---|---|---|---|

| HIV Integrase Inhibition | Structural Analog (similar to target) | 0.65 µM | Inhibition of viral DNA integration |

| Antimicrobial | 6-Amino-4-phenyl derivative | Varies by strain | Disruption of cell wall synthesis |

| AChE Inhibition | 6-Amino-4-phenyl derivative | 68.48–530.80 nM | Enzyme inhibition affecting neurotransmission |

特性

IUPAC Name |

6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNXHHXTFXPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396715 | |

| Record name | 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98011-28-0 | |

| Record name | 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。